molecular formula C22H15Cl2N5O B2718299 3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-44-4

3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No. B2718299
CAS RN: 477853-44-4
M. Wt: 436.3
InChI Key: BYPSPLOTVMSNOC-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]quinazolines . These compounds have been studied for their potential as anticancer agents .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-c]quinazolines has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” is based on the [1,2,4]triazolo[4,3-c]quinazoline scaffold . The specific substituents at the 3-position (2,4-dichlorophenyl) and the N-position (4-methoxyphenyl) may influence the compound’s biological activity.

Scientific Research Applications

Anticancer Properties

The compound’s DNA intercalation activities make it a promising candidate for cancer treatment. Researchers have designed, synthesized, and evaluated novel derivatives of [1,2,4]triazolo[4,3-c]quinazoline against various cancer cell lines, including HepG2, HCT-116, and MCF-7. Molecular docking studies revealed their binding modes with DNA, and several derivatives demonstrated potent anticancer activity. Notably, compound 12d exhibited the highest binding affinity and intercalated DNA effectively .

Bioisosterism-Guided Anticancer Approach

In another study, sixteen triazoloquinazoline derivatives were investigated for their anticancer activity. Five of these compounds showed comparable cytotoxicity to doxorubicin, a reference anticancer drug .

Antifungal Activity

The antifungal properties of [1,2,4]triazolo[4,3-c]quinazoline derivatives were explored. The activity varied based on substituents (R1 and R2). Notably, the order of R2 groups related to antifungal activity was H > CH3 > PhCH2. These findings highlight the compound’s potential in combating phytopathogenic fungi .

Mechanism of Action

The mechanism of action of these compounds is suggested to be related to their ability to bind to the active site of histone acetyltransferase PCAF . This binding could inhibit the function of PCAF, which has been identified as a potential therapeutic target for the treatment of cancer .

Future Directions

The future directions for research on this compound could involve further optimization of the compound structure to enhance its anticancer activity . Additionally, more detailed studies on its mechanism of action and pharmacokinetics could be beneficial .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-17(19)21-28-27-20(29(21)22)16-11-6-13(23)12-18(16)24/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSPLOTVMSNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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